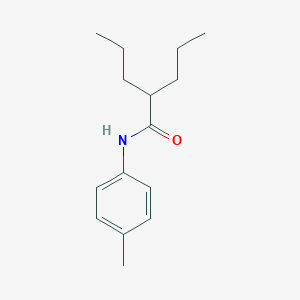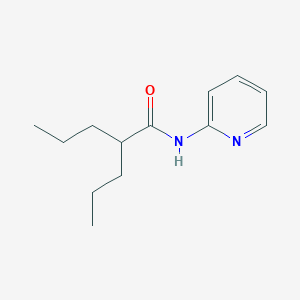
2-(4-chlorobenzoyl)-N-(2-furylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorobenzoyl)-N-(2-furylmethyl)benzamide, commonly known as CFMB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFMB belongs to the class of benzamide derivatives and has been found to exhibit various biological activities, such as anti-inflammatory, antioxidant, and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of CFMB is not fully understood. However, it is believed that CFMB exerts its biological activities by interacting with various molecular targets in the cell. For instance, CFMB has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. CFMB has also been reported to activate the Nrf2/HO-1 pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
CFMB has been found to exhibit various biochemical and physiological effects. For instance, CFMB has been shown to reduce the levels of inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. CFMB has also been reported to increase the levels of antioxidants such as glutathione and superoxide dismutase, thereby reducing oxidative stress. Furthermore, CFMB has shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CFMB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. CFMB also exhibits a wide range of biological activities, making it a versatile tool for studying various cellular processes. However, there are some limitations to using CFMB in lab experiments. For instance, CFMB may exhibit off-target effects, which can complicate the interpretation of experimental results. Furthermore, the mechanism of action of CFMB is not fully understood, which can hinder the development of specific assays to study its effects.
Direcciones Futuras
There are several future directions for CFMB research. Firstly, more studies are needed to elucidate the mechanism of action of CFMB and its molecular targets. This will help in the development of specific assays to study the effects of CFMB. Secondly, more studies are needed to investigate the potential therapeutic applications of CFMB in various diseases, such as cancer, inflammation, and oxidative stress-related disorders. Finally, more studies are needed to optimize the synthesis of CFMB and improve its yield and purity.
Métodos De Síntesis
The synthesis of CFMB involves the reaction between 4-chlorobenzoyl chloride and 2-furylmethylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with benzoyl chloride to obtain CFMB. The yield of CFMB can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
CFMB has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. CFMB has also been reported to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. Furthermore, CFMB has shown promising anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Propiedades
Fórmula molecular |
C19H14ClNO3 |
|---|---|
Peso molecular |
339.8 g/mol |
Nombre IUPAC |
2-(4-chlorobenzoyl)-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H14ClNO3/c20-14-9-7-13(8-10-14)18(22)16-5-1-2-6-17(16)19(23)21-12-15-4-3-11-24-15/h1-11H,12H2,(H,21,23) |
Clave InChI |
BVORLNKEMNGXQM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CO3 |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290291.png)
![8-benzyl-9-(methylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290292.png)
![Diphenyl {4-nitrophenyl}{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}methylphosphonate](/img/structure/B290294.png)
methylphosphonate](/img/structure/B290295.png)

![Diphenyl (4-methoxyphenyl)[(5-methyl-1,3,4-thiadiazol-2-yl)amino]methylphosphonate](/img/structure/B290298.png)
methylphosphonate](/img/structure/B290299.png)




![Ethyl 3-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B290310.png)

